4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
Overview
Description
4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a compound that belongs to the thiazolidinedione class of chemicals. Thiazolidinediones are known for their diverse biological activities, including antimicrobial, antioxidant, and antidiabetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl)benzoic acid, using potassium carbonate as a base in refluxing acetone, followed by a workup in acidic medium, provides the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation for the synthesis of thiazolidinedione derivatives is noted for its efficiency, yielding products in less time and with higher purity .
Chemical Reactions Analysis
Types of Reactions
4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, acetone, and hydrochloric acid . The reaction conditions often involve refluxing and microwave irradiation to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with aldehydes typically yields substituted thiazolidinedione derivatives .
Scientific Research Applications
4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The biological response of 4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is primarily mediated through the stimulation of the PPARγ receptor, which is involved in antidiabetic activity . Additionally, it inhibits cytoplasmic Mur ligase enzyme, contributing to its antimicrobial activity . The compound also scavenges reactive oxygen species (ROS), providing antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dimethoxy)benzylidene-2,4-thiazolidinedione
- 5-(3,4,5-trimethoxy)benzylidene-2,4-thiazolidinedione
- Pioglitazone
Uniqueness
4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazolidinedione derivatives . Its combination of antimicrobial, antioxidant, and antidiabetic properties makes it a versatile compound for various research applications .
Biological Activity
4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, also known as a thiazolidinedione derivative, has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential antidiabetic effects. This compound's unique structure contributes to its pharmacological properties, making it a subject of various studies in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Property | Details |
---|---|
IUPAC Name | 4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid |
Molecular Formula | C11H10N2O4S |
Molecular Weight | 266.27 g/mol |
CAS Number | 1009550-36-0 |
The biological activity of this compound is primarily mediated through the stimulation of the PPARγ receptor, which plays a crucial role in glucose metabolism and lipid homeostasis. This mechanism is significant for its potential application in treating type 2 diabetes and related metabolic disorders .
Antimicrobial Activity
Research indicates that thiazolidinedione derivatives exhibit notable antimicrobial properties. In particular, studies have demonstrated that this compound shows effectiveness against various bacterial and fungal strains. For instance:
- Fungal Activity : The compound has been tested against Candida albicans and Aspergillus species, showing minimum inhibitory concentrations (MICs) ranging from 0.125 to 32 mg/L depending on the specific strain and structural modifications .
Antioxidant Properties
Thiazolidinediones are known for their antioxidant capabilities, which help mitigate oxidative stress in cells. The ability of this compound to scavenge free radicals contributes to its potential therapeutic applications in preventing cellular damage associated with chronic diseases .
Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antifungal Evaluation : A systematic study evaluated various thiazolidinedione derivatives for their antifungal activity against yeast and filamentous fungi. The results indicated that certain substitutions on the thiazolidinedione scaffold enhanced antifungal efficacy .
- In Vivo Studies : In animal models, compounds similar to this compound have shown promise in reducing blood glucose levels and improving insulin sensitivity, suggesting potential applications in diabetes management .
Case Study 1: Antifungal Efficacy
A study documented the antifungal activity of various thiazolidinediones against clinical isolates of Candida species. The derivative exhibited significant activity against C. albicans with an MIC of 0.125 mg/L, highlighting its potential as a therapeutic agent for fungal infections .
Case Study 2: Antioxidant Activity Assessment
In a controlled experiment assessing oxidative stress markers in diabetic rats treated with this compound, significant reductions in malondialdehyde levels were observed alongside increased glutathione levels, indicating enhanced antioxidant capacity .
Comparison with Similar Compounds
A comparative analysis with other thiazolidinedione derivatives reveals unique aspects of this compound:
Compound | Biological Activity |
---|---|
Pioglitazone | Antidiabetic |
5-(3,4-dimethoxy)benzylidene-2,4-thiazolidinedione | Antimicrobial |
4-(3-methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid | Antifungal & Antioxidant |
Properties
IUPAC Name |
4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-4-2-6(3-5-7)10(15)16/h2-5,8,12H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVOGVKWWMNDCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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